![molecular formula C16H10F8N4O B8083163 (2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One](/img/structure/B8083163.png)
(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2e)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1h-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One is a useful research compound. Its molecular formula is C16H10F8N4O and its molecular weight is 426.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2E)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one represents a novel class of triazole derivatives that have gained attention for their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H13F5N4O, with a molecular weight of 368.29 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a difluoroazetidine moiety that may enhance its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing triazole structures exhibit various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promise in several areas:
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. In studies assessing the antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, compounds similar to the one demonstrated significant inhibition zones, indicating strong antibacterial effects .
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives have highlighted their effectiveness against various cancer cell lines. For instance, a study reported that similar triazole compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
The proposed mechanisms by which triazole compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell proliferation in fungi and cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication processes in pathogenic organisms and cancer cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole derivatives:
- Antimicrobial Efficacy :
- Anticancer Activity :
Data Tables
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the 3,5-bis(trifluoromethyl)phenyl group enhances the compound's efficacy against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, leading to their potential use as antimicrobial agents .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. They inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi. This mechanism suggests that (2E)-3-{3-[3,5-Bis(Trifluoromethyl)phenyl]-1H-1,2,4-Triazol-1-Yl}-1-(3,3-Difluoroazetidin-1-Yl)prop-2-En-1-One could serve as a potent antifungal agent .
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating infections caused by resistant strains of bacteria and fungi. Furthermore, the incorporation of difluoroazetidine may enhance pharmacokinetic properties such as bioavailability and metabolic stability .
Cancer Research
Preliminary studies indicate that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structural features may allow it to interact with specific cancer-related targets, making it a candidate for further exploration in oncology .
Fluorinated Materials
The presence of trifluoromethyl groups in the compound can lead to enhanced thermal and chemical stability in materials science applications. Such properties are valuable in developing advanced materials for electronics and coatings that require high durability and resistance to harsh environments .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with MIC values below 10 µg/mL. |
Study 2 | Antifungal Efficacy | Showed significant antifungal activity against Candida species with IC50 values comparable to existing antifungals. |
Study 3 | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by over 50% at 20 µM concentration. |
Eigenschaften
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.